

Synthesis and purification of Awl 60

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Compound of Interest		
Compound Name:	Awl 60	
Cat. No.:	B1665861	Get Quote

An In-depth Technical Guide to the Synthesis and Purification of the Hypothetical Kinase Inhibitor Awl-60i

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "**Awl 60**" does not correspond to a known chemical entity in publicly available scientific literature. This document presents a hypothetical case study for a fictional small molecule kinase inhibitor, herein designated "Awl-60i," to illustrate the requested format for a technical guide. The experimental protocols, data, and signaling pathways are representative examples used for demonstrative purposes.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. This guide provides a detailed overview of the synthesis and purification of Awl-60i, a novel, potent, and selective hypothetical inhibitor of the Janus kinase (JAK) family of tyrosine kinases. The methodologies described herein are intended to provide a comprehensive framework for the preparation and characterization of this compound for further preclinical evaluation.

Synthesis of Awl-60i

The synthesis of Awl-60i is accomplished via a three-step linear sequence starting from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each step.



Synthetic Scheme



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Figure 1: Synthetic pathway for Awl-60i.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 (4-phenyl-7H-pyrrolo[2,3-d]pyrimidine)

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.5 mmol) in a 3:1 mixture of dioxane and water (40 mL) was added phenylboronic acid (0.95 g, 7.8 mmol), potassium carbonate (2.7 g, 19.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.38 g, 0.33 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 90°C for 12 hours. After cooling to room temperature, the mixture was diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, 0-50% ethyl acetate in hexanes) to afford Intermediate 1 as a white solid.

Step 2: Synthesis of Intermediate 2 (4-phenyl-7-(3-chloropropyl)-7H-pyrrolo[2,3-d]pyrimidine)

To a solution of Intermediate 1 (1.0 g, 5.1 mmol) in anhydrous dimethylformamide (DMF, 20 mL) at 0°C was added sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.1 mmol) portionwise. The mixture was stirred at 0°C for 30 minutes, after which 1-bromo-3-chloropropane (0.61 mL, 6.1 mmol) was added dropwise. The reaction was allowed to warm to room temperature and stirred for 16 hours. The reaction was quenched by the slow addition of water (50 mL) and extracted with diethyl ether (3 x 40 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash chromatography (silica gel, 0-30% ethyl acetate in hexanes) to yield Intermediate 2.

Step 3: Synthesis of Awl-60i (N-cyclopropyl-3-(4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanamide)



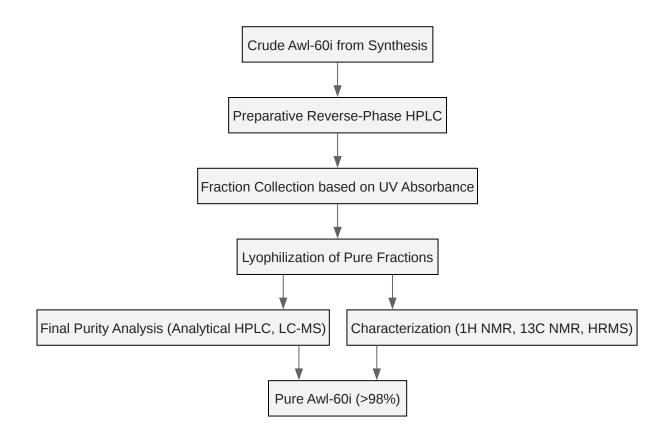
A mixture of Intermediate 2 (1.0 g, 3.7 mmol), cyclopropanamine (0.31 mL, 4.4 mmol), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.7 g, 4.4 mmol), and N,N-diisopropylethylamine (DIPEA, 1.3 mL, 7.4 mmol) in DMF (15 mL) was stirred at room temperature for 18 hours. The solvent was removed in vacuo, and the residue was dissolved in ethyl acetate (50 mL). The organic solution was washed with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by preparative reverse-phase HPLC to afford Awl-60i as a white crystalline solid.

Purification and Characterization

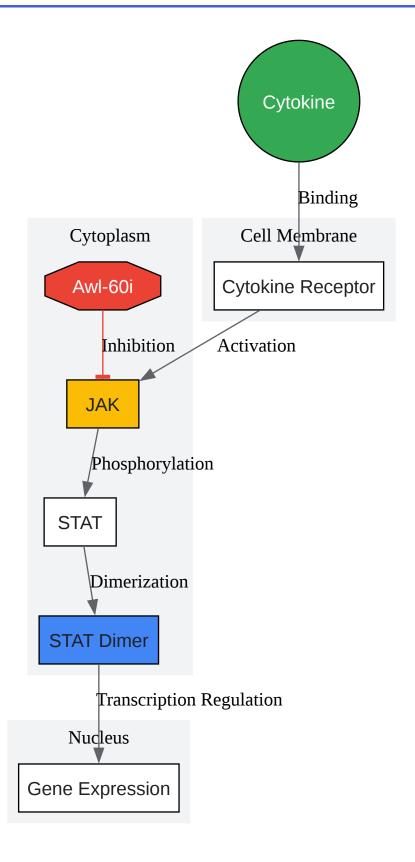
The final compound, Awl-60i, was purified to >98% purity as determined by High-Performance Liquid Chromatography (HPLC) and its structure was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Purification Workflow









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